Product packaging for Dimethyl cyanocarbonimidodithioate(Cat. No.:CAS No. 10191-60-3)

Dimethyl cyanocarbonimidodithioate

Cat. No.: B147598
CAS No.: 10191-60-3
M. Wt: 146.2 g/mol
InChI Key: IULFXBLVJIPESI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Cyanocarbonimidodithioate Structures

The exploration of cyanocarbonimidodithioate structures is intrinsically linked to the broader development of cyanamide (B42294) and carbon disulfide chemistry. The initial synthesis of the parent cyanodithioimidocarbonate salt can be traced back to the reaction of cyanamide with carbon disulfide in the presence of a base. Subsequent alkylation of this salt with an appropriate alkyl halide, such as methyl iodide, affords dimethyl cyanocarbonimidodithioate. nih.govresearchgate.net

Early research into this class of compounds was primarily focused on understanding their fundamental reactivity and exploring their potential as intermediates in organic synthesis. Over the years, the research trajectory has evolved significantly, with a growing emphasis on leveraging the unique reactivity of this compound for the construction of complex molecular architectures. This shift has been driven by the increasing demand for novel heterocyclic compounds in various fields, including medicinal chemistry and materials science. A 2014 review highlighted the extensive use of this reagent in the synthesis of a wide array of fused heterocycles. researchgate.net

Significance of the Dithioiminocarbonate and Cyanide Functionalities in Organic Synthesis

The synthetic utility of this compound stems from the combined reactivity of its two key functional groups: the dithioiminocarbonate and the cyanide moieties.

The dithioiminocarbonate functionality serves as a versatile electrophilic center. The carbon atom double-bonded to the imino nitrogen and single-bonded to two sulfur atoms is susceptible to nucleophilic attack. This reactivity allows for the facile introduction of this structural unit into various molecules. Furthermore, the two methylthio groups can act as leaving groups, facilitating subsequent cyclization reactions to form a variety of heterocyclic rings.

The cyanide functionality (a nitrile group) is a well-established and powerful tool in organic synthesis. Its strong electron-withdrawing nature influences the reactivity of the adjacent dithioiminocarbonate group. Moreover, the nitrile group itself can participate in a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or utilized in cycloaddition reactions, further expanding the synthetic possibilities.

The interplay between these two functional groups provides a powerful platform for the construction of diverse molecular frameworks. The electrophilic nature of the dithioiminocarbonate moiety allows for initial bond formation with a nucleophile, while the cyanide group can either act as a directing group or be transformed in a subsequent step to introduce additional functionality.

Overview of Research Trajectories and Underexplored Areas

The predominant research trajectory for this compound has been its application as a key building block in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds. Its reaction with a wide variety of dinucleophiles has been extensively explored to generate a vast library of heterocyclic systems, including pyrimidines, triazines, thiazoles, and their fused derivatives. researchgate.netchemicalbook.com These reactions typically proceed via an initial nucleophilic attack on the dithioiminocarbonate carbon, followed by an intramolecular cyclization with the displacement of one or both methylthio groups.

Despite the extensive research into its use in heterocyclic synthesis, there remain several underexplored areas where this compound could prove to be a valuable tool:

Asymmetric Catalysis: The development of enantioselective reactions utilizing this compound as a substrate is a largely unexplored frontier. The design of chiral catalysts that can control the stereochemical outcome of its reactions with nucleophiles could lead to the synthesis of optically active heterocyclic compounds with potential applications in medicinal chemistry.

[3+2] Cycloaddition Reactions: While the cyanide group can participate in cycloadditions, the potential of the dithioiminocarbonate moiety to act as a three-atom component in [3+2] cycloaddition reactions has not been thoroughly investigated. Exploring its reactivity with various 1,3-dipoles could open up new avenues for the synthesis of novel five-membered heterocyclic rings.

Materials Science Applications: The ability of this compound to form sulfur- and nitrogen-rich heterocyclic systems suggests its potential use in the synthesis of novel organic materials. These materials could possess interesting electronic or optical properties, making them suitable for applications in areas such as organic electronics or as ligands for metal-organic frameworks (MOFs).

Synthesis of Natural Product Analogues: The diverse heterocyclic scaffolds accessible from this compound could be utilized in the synthesis of analogues of biologically active natural products. This approach could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

The continued exploration of these and other underexplored areas of its chemistry will undoubtedly solidify the position of this compound as a cornerstone of modern organic synthesis.

Data Tables

Table 1: Physicochemical and Spectroscopic Data of this compound nih.govchemicalbook.comwikipedia.org

PropertyValue
IUPAC Name bis(methylsulfanyl)methylidenecyanamide
CAS Number 10191-60-3
Molecular Formula C₄H₆N₂S₂
Molecular Weight 146.23 g/mol
Melting Point 45-50 °C
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) 2.55 (s, 6H)
¹³C NMR (CDCl₃, δ) 14.9, 114.9, 153.6
IR (KBr, cm⁻¹) 2175 (C≡N), 1560 (C=N)

Table 2: Examples of Heterocyclic Systems Synthesized from this compound researchgate.netchemicalbook.com

Heterocyclic SystemReactant(s)
Pyrimidines Amidines, Enaminones
Triazines Guanidines, Amidrazones
Thiazoles α-Haloketones
Pyrazoles Hydrazines
Imidazoles 1,2-Diamines
Thiadiazoles Hydrazonoyl halides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S2 B147598 Dimethyl cyanocarbonimidodithioate CAS No. 10191-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(methylsulfanyl)methylidenecyanamide
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InChI

InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IULFXBLVJIPESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064986
Record name Dimethyl cyanocarbonodithioimidate
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Molecular Weight

146.2 g/mol
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CAS No.

10191-60-3
Record name Dimethyl N-cyanodithioiminocarbonate
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Record name Carbonimidodithioic acid, N-cyano-, dimethyl ester
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Record name S,S-dimethyl cyanoimidodithiocarbonate
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Record name DIMETHYL CYANOCARBONIMIDODITHIOATE
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Synthetic Methodologies and Precursor Applications of Dimethyl Cyanocarbonimidodithioate

Primary Synthetic Routes to Dimethyl Cyanocarbonimidodithioate

The preparation of this compound can be achieved through several established chemical pathways. These methods range from laboratory-scale preparations to processes adapted for larger, industrial-scale production.

A common and well-documented laboratory synthesis of this compound begins with the reaction of cyanamide (B42294) with carbon disulfide in the presence of a base, followed by an alkylation step. chemicalbook.com The initial step involves the reaction of an aqueous solution of cyanamide with a base, such as potassium hydroxide (B78521), to form a salt. chemicalbook.com Carbon disulfide is then introduced to this basic solution. chemicalbook.com The mixture is heated, leading to the formation of a dipotassium (B57713) salt of cyanodithioimidocarbonic acid.

The subsequent and final step is the S-alkylation of this intermediate salt. A methylating agent, typically an alkyl halide like iodomethane, is added to the reaction mixture. chemicalbook.com This results in the displacement of the potassium ions and the formation of two methylthio (-SCH₃) groups, yielding the final product, this compound. chemicalbook.com The product can then be isolated and purified by methods such as filtration and recrystallization from a solvent like ethanol (B145695). chemicalbook.com

Table 1: Reagents for Laboratory Synthesis

Reagent Role
Cyanamide (CH₂N₂) Starting nitrogen-containing precursor
Carbon Disulfide (CS₂) Source of the dithiocarbonate backbone
Potassium Hydroxide (KOH) Base to facilitate salt formation

For larger-scale and industrial production, the synthetic strategy is adapted to utilize more cost-effective and readily available raw materials. google.com An industrial method involves using lime nitrogen (calcium cyanamide) as the starting material instead of pure cyanamide. google.com

The process commences with a salt-forming reaction where lime nitrogen and sodium carbonate are dispersed in water. google.com Carbon disulfide is then added gradually to this slurry at a controlled temperature, typically around 40-45°C, to produce a mixed liquor of sodium cyanodithioimidocarbonate. google.com After filtration to remove insoluble by-products, the aqueous solution of the sodium salt is carried forward to the next stage. google.com

The methylation step in this industrial pathway often employs dimethyl carbonate as the methylating agent, which is considered a greener alternative to alkyl halides. google.com The reaction is performed in the presence of a solvent such as acetone (B3395972) or isopropanol. google.com Upon completion, the crude product is crystallized from the solution, often by cooling to low temperatures (e.g., -20°C), filtered, and dried to yield this compound with high purity. google.com This method is designed to be efficient, reduce pollution, and be suitable for large-scale manufacturing. google.com

This compound as a Versatile Building Block in Organic Synthesis

This compound is a highly valuable and versatile building block in the field of organic synthesis. researchgate.net Its utility stems from the presence of multiple reactive sites, which allow it to participate in a variety of chemical transformations. The electrophilic carbon atom situated between the two sulfur atoms, the nucleophilic nitrogen of the cyano group, and the two methylthio groups, which can act as leaving groups, all contribute to its reactivity. researchgate.net

This compound has been successfully employed as a key intermediate in the synthesis of numerous biologically important molecules, including those with potential anticancer, antifungal, and antibacterial properties. researchgate.net

A primary application of this compound is in the construction of heterocyclic compounds. researchgate.net Its bifunctional nature makes it an ideal synthon for reactions with other molecules that contain two or more reactive centers, leading to the formation of various ring systems. researchgate.net

Through reactions with appropriate partners, it serves as a precursor for a wide range of heterocyclic structures, including:

1,2,4-Triazoles researchgate.net

Pyrimidines researchgate.netsigmaaldrich.com

1,3-Thiazoles researchgate.net

Pyrazoles researchgate.net

Thiazolopyridines researchgate.net

The synthesis of fused heterocyclic systems, such as azolopyrimidines, represents a significant use of this compound. These scaffolds are of interest in medicinal chemistry. The reaction of this compound with various amino-substituted azoles provides a direct route to these complex structures. For instance, it is a key reagent in preparing triazolopyrimidines. researchgate.net

A specific and notable application of this compound is in the synthesis of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines. chemicalbook.comsigmaaldrich.com This reaction showcases the compound's ability to act as a C-N-C building block. The synthesis is typically achieved by reacting this compound with 5-amino-3-substituted-1H-pyrazoles.

The reaction generally proceeds by heating the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like triethylamine. researchgate.net The reaction mechanism involves an initial nucleophilic attack by the amino group of the pyrazole (B372694) onto the central carbon of the this compound, followed by the displacement of one of the methylthio groups. An intramolecular cyclization then occurs, with the pyrazole ring nitrogen attacking the cyano group, ultimately leading to the formation of the fused pyrazolotriazine ring system after the elimination of a second molecule of methanethiol.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
Acetone C₃H₆O
5-Amino-3-substituted-1H-pyrazoles Variable
Calcium Cyanamide (Lime Nitrogen) CaCN₂
Carbon Disulfide CS₂
Cyanamide CH₂N₂
Dimethyl Carbonate C₃H₆O₃
This compound C₄H₆N₂S₂
Dimethylformamide (DMF) C₃H₇NO
Ethanol C₂H₆O
Iodomethane CH₃I
Isopropanol C₃H₈O
Methanethiol CH₄S
4-Methylthiopyrazolo[1,5-a]-1,3,5-triazines Variable
Potassium Hydroxide KOH
Pyrazoles C₃H₄N₂
Pyrimidines C₄H₄N₂
Sodium Carbonate Na₂CO₃
1,3-Thiazoles C₃H₃NS
Thiazolopyridines C₇H₅NS
1,2,4-Triazoles C₂H₃N₃
Triazolopyrimidines C₅H₄N₄

Synthesis of Azolopyrimidine Derivatives

Synthesis of Methylsulfanylpyrimidines

The reaction of dimethyl N-cyanodithioiminocarbonate with substituted hydrazides provides a novel and efficient route to a variety of methylsulfanylpyrimidines. researchgate.net This method has demonstrated significant synthetic potential. researchgate.net Subsequent treatment of these methylsulfanylpyrimidines with hydrazine (B178648) can lead to the formation of substituted pyrazolopyrimidines. researchgate.net

Synthesis of Methylsulfanyl Derivatives of Azoloazines and Azoloazoles

A novel and efficient method for the synthesis of a new variety of methylsulfanyl derivatives of azoloazines and azoloazoles has been developed through the reaction of dimethyl N‐cyanodithioiminocarbonate with diazoles containing oxo‐ and amino functions. researchgate.net The synthetic utility of this approach has been well-demonstrated. researchgate.net

Synthesis of Guanidine (B92328) and Pyrimidine (B1678525) Analogues

Synthesis of Cyanoguanidines

Dimethyl N-cyanodithioiminocarbonate serves as a precursor for the synthesis of substituted cyanoguanidines. These compounds are, in turn, important intermediates in the production of non-symmetrical N1,N5-disubstituted biguanides. beilstein-journals.org The synthesis typically involves the reaction of dimethyl N-cyanodithioiminocarbonate with primary or secondary alkyl-, aryl-, or heteroarylamines, often with heating in a polar solvent. beilstein-journals.org 2-Cyanoguanidine, a dimer of cyanamide, is a colorless solid soluble in water, acetone, and alcohol. wikipedia.org It is used in the synthesis of various compounds, including guanidines and melamine. wikipedia.org

Precursor 1Precursor 2Product
Dimethyl N-cyanodithioiminocarbonatePrimary/Secondary AminesSubstituted Cyanoguanidines
Thioureas1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochlorideCyanoguanidines
AminesIsothiocyanatesCyanoguanidines
Synthesis of N-Aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles

A novel synthesis of N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles has been achieved through the reaction of dimethyl N-cyanodithioiminocarbonate with cyanoacetanilides. researchgate.net

Synthesis of Novel Mercaptopurine and Thioguanine Analogues

The reaction of dimethyl N-cyanodithioiminocarbonate with oxo- and amino-diazoles provides a pathway to novel mercaptopurine and thioguanine analogues. researchgate.net These compounds are of interest due to the established roles of 6-mercaptopurine (B1684380) (6MP) and 6-thioguanine (B1684491) (6TG) as antimetabolites in the treatment of leukemia. nih.govdrugbank.com The structural similarity of these synthetic analogues to natural purines allows them to interfere with nucleic acid synthesis and inhibit key enzymes. mdpi.com The search for novel analogues is driven by the desire to improve therapeutic efficacy and overcome resistance to existing drugs. nih.govdrugbank.com

Parent CompoundAnalogue Class
6-MercaptopurineThiopurine Analogues
6-ThioguanineThiopurine Analogues
Synthesis of N-Substituted Amino and N-Sulfonylaminated Methylthiopyrimidines

The first synthesis of N-substituted amino and N-sulfonylaminated methylthiopyrimidines has been reported, involving the reaction of dimethyl N-cyanodithioiminocarbonate with substituted hydrazides. researchgate.net This method has expanded the range of accessible pyrimidine derivatives. researchgate.net

Formation of 1,3,5-Triazin-2(1H)-one Derivatives from Amide Reactions

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including derivatives of 1,3,5-triazine (B166579). sigmaaldrich.comresearchgate.net The construction of the 1,3,5-triazine core is a significant area of medicinal chemistry due to the wide array of biological activities associated with this scaffold, including anticancer and antimicrobial properties. nih.govnih.gov

While direct, single-step synthesis of 1,3,5-triazin-2(1H)-one derivatives from the reaction of this compound with simple amides is a specialized process, the reagent's utility in building triazine systems is well-documented. The general strategy involves the reaction of a compound containing an amidine or guanidine functionality with a suitable partner. This compound can act as an electrophilic partner, reacting with binucleophiles to form heterocyclic rings. For instance, it reacts with substituted hydrazides to yield methylthiopyrimidines, which are structurally related to triazines. researchgate.net The synthesis of functionalized 1,3,5-triazines often proceeds through stepwise nucleophilic substitution reactions on a pre-formed triazine ring, such as cyanuric chloride, or through condensation reactions. nih.govderpharmachemica.com The reaction of N,N-dialkylformamide dimethyl acetal (B89532) with primary amides is known to produce N'-acyl-N,N-dialkylformamidine intermediates, which are then used for further transformations. organic-chemistry.org

Introduction of Aminomethylene and C=N-C=N Units into Organic Frameworks

The unique structure of this compound, (CH3S)2C=N-C≡N, makes it an ideal reagent for introducing the C=N-C=N unit into various organic molecules. This moiety serves as a fundamental building block for numerous heterocyclic systems.

Key Research Findings:

Synthesis of Fused Heterocycles: The reagent is widely applied in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]-1,3,5-triazines, triazolopyrimidines, and triazolotriazines. sigmaaldrich.comresearchgate.net

Reaction Mechanism: The typical reaction involves the displacement of one or both methylthio (-SMe) groups by nucleophiles. The C=N-C≡N backbone is thereby incorporated into a new ring system. For example, condensation of 2-iodoaniline (B362364) with this compound leads to a product that can be cyclized to form a benzannulated heterocycle. researchgate.net

Aminomethylene Introduction: The introduction of an aminomethylene group is typically a subsequent transformation. After the initial reaction of this compound to form an intermediate, such as an N-cyano-S-methylisothiourea derivative, reaction with an amine (like methylamine (B109427) in the Cimetidine synthesis) displaces the remaining methylthio group. This results in the formation of a cyanoguanidine moiety, effectively incorporating an amino-substituted methylene-like carbon (-C(=N-CN)-NH-) into the final structure. google.com

The table below illustrates the versatility of this compound in synthesizing various heterocyclic frameworks.

Starting Material(s)ReagentProduct TypeRef.
Substituted 5-pyrazoloneThis compoundPyrazolo[4,5-d]pyrimidine researchgate.net
2-IodoanilineThis compoundBenzannulated Heterocycle Intermediate researchgate.net
4-Amino-7-methoxy-2H-chromen-2-oneThis compoundPyrido[2,3-d]pyrimidine derivative researchgate.net
Substituted HydrazidesThis compoundMethylsulfanylpyrimidines sigmaaldrich.com

Applications in Pharmaceutical Intermediate Synthesis (e.g., Cimetidine precursor)

The synthesis involves a multi-step process where this compound is used to build the characteristic cyanoguanidine side chain of the Cimetidine molecule.

Steps in Cimetidine Synthesis Involving this compound:

Intermediate Formation: The synthesis begins with a substituted imidazole, which is reacted to form 4-[(2-aminoethyl)thiomethyl]-5-methylimidazole. google.com

Reaction with this compound: This amino-intermediate is then reacted with this compound. In this key step, the primary amino group of the intermediate attacks the central carbon of the reagent, displacing one of the methylthio groups to form N-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothiourea. google.com

Final Step: The resulting isothiourea intermediate is subsequently treated with methylamine. The methylamine displaces the final methylthio group to yield the target molecule, Cimetidine. google.comyoutube.com

This synthetic route is a cornerstone of Cimetidine production and highlights the reagent's efficacy in constructing complex pharmaceutical compounds. synzeal.comgoogle.com

Reactant 1Reactant 2Intermediate ProductFinal ProductRef.
4-[(2-aminoethyl)thiomethyl]-5-methylimidazoleThis compoundN-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothioureaCimetidine (after reaction with methylamine) google.com

Advanced Structural Characterization of Dimethyl Cyanocarbonimidodithioate and Its Adducts

Crystallographic Analysis of the Free Ligand

The crystal structure of dimethyl cyanocarbonimidodithioate, C₄H₆N₂S₂, has been determined with remarkable detail, revealing an unexpectedly complex asymmetric unit containing four independent molecules (A, B, C, and D). This intricate arrangement provides a unique opportunity to study the subtle conformational variations of the molecule in a single crystal lattice.

Analysis of C—N Bond Lengths (C≡N, C=N, C—N)

The carbon-nitrogen bond lengths within the four independent molecules provide valuable information about the electronic distribution and bonding characteristics. The mean values for the different types of C—N bonds have been determined as follows: the C≡N triple bond of the cyano group has a mean length of 1.143(5) Å, the C=N double bond of the imido group has a mean length of 1.302(5) Å, and the C—N single bond has a mean length of 1.341(5) Å. These values are consistent with the expected bond orders and provide a baseline for comparison with the ligand's geometry upon coordination to a metal center.

Table 1: Selected C—N Bond Lengths (Å) in the Four Independent Molecules of this compound

Bond TypeMolecule AMolecule BMolecule CMolecule DMean Value
C≡N1.145(4)1.141(4)1.144(4)1.142(4)1.143(5)
C=N1.305(4)1.299(4)1.303(4)1.299(4)1.302(5)
C—N1.343(4)1.339(4)1.342(4)1.339(4)1.341(5)

Data extracted from crystallographic information file CCDC 1468943.

Observation and Refinement of Molecular Disorder in Asymmetric Units

A significant aspect of the crystal structure is the presence of molecular disorder in two of the four independent molecules. This disorder involves a pseudo twofold rotation axis, primarily affecting the orientation of the methylthio groups. The refinement of the crystal structure required modeling these disordered components, providing insight into the dynamic nature of the molecule within the crystal lattice.

Crystal Packing Architectures: Formation of Slabs

The cumulative effect of the intermolecular C—H⋯N hydrogen bonds is the formation of a layered or slab-like architecture. The molecules are arranged into slabs that are parallel to the bc-plane of the unit cell, demonstrating a well-organized three-dimensional packing arrangement.

Structural Elucidation of Metal Complexes Incorporating this compound

To understand the coordination chemistry of this compound, a zinc(II) complex, dichloridobis(dimethyl N-cyanodithioiminocarbonate)zinc, [ZnCl₂(C₄H₆N₂S₂)₂], was synthesized and structurally characterized.

The crystal structure of the complex reveals that the zinc(II) ion is coordinated in a distorted tetrahedral geometry. The coordination sphere of the zinc atom is composed of two chloride ions and the terminal nitrogen atoms from the cyano groups of two this compound ligands. The coordination of the ligand through the cyano nitrogen highlights its versatility as a building block in the construction of metal-organic frameworks.

Table 2: Selected Bond Lengths (Å) and Angles (°) in Dichloridobis(dimethyl N-cyanodithioiminocarbonate)zinc

BondLength (Å)AngleDegree (°)
Zn—Cl12.227(1)Cl1—Zn—Cl2114.34(4)
Zn—Cl22.231(1)N1—Zn—N1'100.9(2)
Zn—N12.048(3)Cl1—Zn—N1108.9(1)
N1—C11.148(4)Cl2—Zn—N1110.1(1)
C1—N21.311(4)Zn—N1—C1170.1(3)
N2—C21.342(4)N1—C1—N2176.9(4)

Data extracted from crystallographic information file CCDC 1453191. Symmetry operator for primed atoms: -x+1, -y+1, -z+1.

Crystal Structure of Dichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II)

The mononuclear complex of dichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II), with the formula [CoCl₂{(H₃CS)₂C=NCN}₂], features a cobalt(II) ion in a distorted tetrahedral coordination environment. nih.gov The central cobalt atom is bonded to two chloride anions and two dimethyl N-cyanodithioiminocarbonate ligands, which coordinate through their terminal nitrogen atoms. nih.govresearchgate.net This coordination results in a molecule where the two organic ligands are nearly coplanar. nih.gov

The crystal packing is consolidated by a network of weak intermolecular interactions. These include C—H···Cl and C—H···S hydrogen bonds, as well as π–π stacking interactions between the planar ligands of adjacent molecules. nih.gov The Cl···S contacts, with distances less than 3.6 Å, further contribute to the stability of the crystal lattice. researchgate.net

Table 1: Crystallographic Data for Dichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II)

ParameterValue
Formula[CoCl₂{(H₃CS)₂C=NCN}₂]
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8574 (5)
b (Å)8.8833 (6)
c (Å)11.2391 (7)
α (°)73.0839 (16)
β (°)87.4301 (16)
γ (°)79.9801 (16)
V (ų)833.14 (9)
Z2

Data sourced from references researchgate.netsigmaaldrich.com.

Crystal Structure of Dichloridobis(dimethyl N-cyanodithioiminocarbonate)zinc

The zinc(II) complex, [ZnCl₂(C₄H₆N₂S₂)₂], is isostructural with its cobalt(II) counterpart, exhibiting a distorted tetrahedral geometry around the central zinc atom. researchgate.netsigmaaldrich.comaksci.com The zinc ion is coordinated to two chloride atoms and the terminal nitrogen atoms of two dimethyl N-cyanodithioiminocarbonate ligands. researchgate.netsigmaaldrich.comresearchgate.netresearchgate.net The geometry of the complex is nearly ideal tetrahedral, as indicated by a τ₄ value of 0.94. sigmaaldrich.comaksci.com

The supramolecular structure is established through C—H···Cl hydrogen bonds and Cl···S contacts, which link the complex molecules into a two-dimensional layered network extending parallel to the ab plane. researchgate.netsigmaaldrich.comaksci.comresearchgate.net These interactions create inversion dimers which are further connected into infinite chains. sigmaaldrich.com

Table 2: Crystallographic Data for Dichloridobis(dimethyl N-cyanodithioiminocarbonate)zinc

ParameterValue
Formula[ZnCl₂(C₄H₆N₂S₂)₂]
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8574 (5)
b (Å)8.8833 (6)
c (Å)11.2391 (7)
α (°)73.0839 (16)
β (°)87.4301 (16)
γ (°)79.9801 (16)
V (ų)833.14 (9)
Z2

Data sourced from reference researchgate.net.

Crystal Structure of Triphenyltin(IV) Chloride Dimethyl N-cyanodithioiminocarbonate Adduct

The reaction of dimethyl N-cyanodithioiminocarbonate with triphenyltin(IV) chloride yields the adduct [ClPh₃SnNCNC(SCH₃)₂]. In this structure, the tin(IV) atom adopts a trigonal bipyramidal geometry. The three phenyl groups occupy the equatorial positions, while the chloride atom and the N-coordinated dimethyl N-cyanodithioiminocarbonate ligand are situated in the apical positions. This arrangement represents the first reported discrete triorganotin(IV) complex with an N-cyanodithioiminocarbonate adduct.

Table 3: Crystallographic Data for Triphenyltin(IV) Chloride Dimethyl N-cyanodithioiminocarbonate Adduct

ParameterValue
Formula[ClPh₃SnNCNC(SCH₃)₂]
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.152(2)
b (Å)12.8659(16)
c (Å)19.063(3)
β (°)108.608(3)
V (ų)4451.6(10)
Z8

Data sourced from reference.

Co-crystallization Studies: Dimethyl N-cyanodithioiminocarbonate with Bis[(aqua)-µ₂-hydroxy-n-butyldichloridotin(IV)]

The co-crystallization of dimethyl N-cyanodithioiminocarbonate with n-butyltin trichloride (B1173362) results in a dinuclear complex, [Sn(n-Bu)Cl₂(OH)(H₂O)]₂, which co-crystallizes with two molecules of dimethyl N-cyanodithioiminocarbonate. researchgate.net The resulting compound crystallizes in the triclinic space group P-1. researchgate.net

The core of the structure is a dinuclear tin complex where two [Sn(n-Bu)Cl₂(H₂O)]⁺ units are bridged by two hydroxide (B78521) ions. researchgate.net The stability of this dinuclear component is enhanced by internal O-H···Cl hydrogen bonds. These dinuclear units are connected into infinite chains through further hydrogen bonding. The dimethyl N-cyanodithioiminocarbonate molecules are then linked to these chains via O-H···N hydrogen bonds, creating a robust three-dimensional network. researchgate.net Minor positional disorder is observed in the dimethyl N-cyanodithioiminocarbonate molecules. researchgate.net

Table 4: Crystallographic Data for the Co-crystal of Dimethyl N-cyanodithioiminocarbonate and Bis[(aqua)-µ₂-hydroxy-n-butyldichloridotin(IV)]

ParameterValue
Formula{[Sn(n-Bu)Cl₂(OH)(H₂O)]₂[(CH₃S)₂C=NCN]₂}
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.8048(6)
b (Å)11.0645(9)
c (Å)12.4240(10)
α (°)66.3120(10)
β (°)75.6070(10)
γ (°)72.2940(10)
V (ų)807.42(12)
Z1

Data sourced from reference researchgate.net.

Reactivity Profiles and Mechanistic Investigations Involving Dimethyl Cyanocarbonimidodithioate

Nucleophilic Reactivity via the Dithio Group

The dithio group in dimethyl cyanocarbonimidodithioate consists of two methylthio (-SCH₃) substituents attached to a central carbon atom. The sulfur atoms in this arrangement possess lone pairs of electrons, rendering them potential nucleophilic sites. This inherent nucleophilicity allows the dithio group to act as a ligand, coordinating to metal centers. The stability of related dithioacetal and dithioketal groups is well-documented, often requiring specific reagents for cleavage, which suggests a degree of stability in the (CH₃S)₂C= moiety. organic-chemistry.org While the sulfur atoms can engage in nucleophilic interactions, the reactivity of the molecule is often dominated by the electrophilic nature of the carbon atoms within the cyanocarbonimido framework.

Nucleophilic Addition Reactions at the Cyanide Functionality

The cyanide (-C≡N) functionality features a highly polarized triple bond, making the carbon atom an electrophilic center susceptible to nucleophilic attack. This reaction is analogous to the nucleophilic addition to carbonyl compounds. chemguide.co.uk The addition of a nucleophile to the cyanide carbon results in the formation of a tetrahedral intermediate. pressbooks.pubopenstax.org

The general mechanism proceeds as follows:

A nucleophile (Nu⁻) attacks the electrophilic carbon of the nitrile group.

The electron pair from the carbon-nitrogen triple bond moves to the nitrogen atom, creating a negatively charged nitrogen intermediate.

Protonation of this intermediate, for instance by a protic solvent or a weak acid, yields the final addition product. pressbooks.pub

This type of reaction is a powerful tool in organic synthesis for carbon-carbon bond formation. thieme-connect.de The success of the reaction often depends on the cyanide source and the reaction conditions, with base catalysis frequently employed to generate the attacking nucleophile. pressbooks.pubopenstax.org

Reactions with Metal Precursors and Unexpected Outcomes

The interaction of this compound with metal precursors has been investigated to explore its coordination chemistry. However, these reactions can lead to unforeseen transformations, highlighting the compound's complex reactivity.

In an attempt to synthesize a coordination complex, this compound was reacted with chromyl chloride (CrO₂Cl₂). researchgate.net Contrary to the expected outcome of forming a metal complex, the reaction resulted in an unexpected ligand transformation and subsequent crystallization. Instead of coordinating to the chromium center, the starting ligand underwent a redox reaction. researchgate.net In a separate study, reaction with n-butyltin trichloride (B1173362) led to the formation of a dinuclear tin complex that co-crystallized with the intact this compound ligand, demonstrating its ability to participate in crystal lattice formation without direct coordination under certain conditions. researchgate.net

ReactantExpected OutcomeObserved OutcomeCitation
CrO₂Cl₂Coordination ComplexRedox reaction and crystallization of a transformed ligand researchgate.net
n-Butyltin trichlorideCoordination ComplexCo-crystallization of the ligand with a dinuclear tin complex researchgate.net

The reaction between this compound and CrO₂Cl₂ induced a significant redox transformation of the ligand. researchgate.net This unexpected reaction converted the cyanocarbonimido moiety into a urea (B33335) group. researchgate.net Concurrently, one of the methylthiol groups was eliminated from the molecule. researchgate.net The resulting product, identified as (MeS)C(O)NHC(O)NH₂, was an almost planar molecule that crystallized from the reaction mixture. This transformation underscores the susceptibility of the cyano and dithio groups to oxidative conditions, leading to profound structural rearrangement rather than simple coordination. researchgate.net

Conjugate Addition-Elimination Reactions with Amides

The conjugated system C=N-C≡N in this compound presents an electrophilic site for conjugate addition reactions. nih.gov Amides can be deprotonated to form enolates, which act as potent nucleophiles. These nucleophiles can attack the central carbon of the C=N bond. A plausible mechanism involves a conjugate addition of the amide enolate to the imine carbon, followed by the elimination of one of the methylthiolate (-SCH₃) groups as a leaving group. This sequence constitutes a conjugate addition-elimination pathway. Such reactions are valuable for forming new carbon-carbon or carbon-nitrogen bonds. researchgate.netmdpi.com The inherently low reactivity of some amides in conjugate additions can be overcome with appropriate catalysts or reaction conditions. nih.govchemrxiv.org

Reactivity with Active Methylene (B1212753) Compounds

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. rsc.org Upon deprotonation with a base, these compounds form stabilized carbanions (enolates) that are excellent nucleophiles for Michael addition reactions. researchgate.net These carbanions can attack the electrophilic C=N carbon of this compound. The reaction proceeds via a 1,4-addition mechanism, where the nucleophilic carbon of the active methylene compound forms a new bond with the central carbon of the ligand. This reaction pathway is a versatile method for carbon-carbon bond formation in synthetic organic chemistry. researchgate.net

Coordination Chemistry of Dimethyl Cyanocarbonimidodithioate As a Ligand

Ligand Properties: The Role of Nitrogen and Sulfur Donor Atoms

Dimethyl cyanocarbonimidodithioate possesses both nitrogen and sulfur atoms that can act as electron donors, making it a potentially multidentate ligand. rsc.orgresearchgate.net The specific coordination mode depends on various factors, including the metal ion, the reaction conditions, and the presence of other ligands. researchgate.net The nitrogen atom of the cyano group and the sulfur atoms of the dithiocarbamate (B8719985) moiety are the primary sites for coordination. rsc.org The presence of these donor atoms allows the ligand to act as a bridge between metal centers, leading to the formation of polynuclear complexes. scielo.org.za

The electronic properties of the ligand, particularly the delocalization of electron density over the N-C-S backbone, influence its coordination behavior. This delocalization can be affected by the nature of the metal ion it coordinates with. mdpi.com

Coordination Modes and Geometries in Metal Complexes

This compound exhibits flexibility in its coordination, leading to various geometries in its metal complexes.

Coordination through the nitrogen atom of the cyano group is a common feature in complexes of this compound. scielo.org.za In cyano-bridged transition metal complexes, the cyano group can act as a bridging ligand, connecting two metal centers (M-CN-M'). scielo.org.za This bridging capability allows for the construction of extended one-, two-, or three-dimensional networks. scielo.org.za For instance, in some heteronuclear complexes, the nitrogen end of the cyanide ligand coordinates to one metal ion while the carbon end coordinates to another. scielo.org.za

Zinc(II) and Cobalt(II) complexes with ligands containing sulfur and nitrogen donor atoms frequently exhibit tetrahedral or distorted tetrahedral geometries. researchgate.netnih.gov For instance, zinc(II) dithiocarbonate complexes have been reported to adopt a distorted tetrahedral geometry. researchgate.net This geometry is also observed in certain zinc(II) coordination polymers where the Zn(II) cations are coordinated by four donor atoms from the ligands. researchgate.net

Similarly, cobalt(II) complexes can adopt a distorted tetrahedral geometry, particularly with sterically demanding ligands or those that enforce a specific coordination environment. nih.gov For example, a cobalt(II) complex with a tris(phosphine) donor ligand was found to have a pseudotetrahedral geometry with a doublet ground state, a rare occurrence for four-coordinate cobalt(II) complexes which typically adopt square planar geometries for doublet ground states. nih.gov The distortion from ideal tetrahedral geometry is often a consequence of the ligand's bite angle and steric hindrance.

Metal IonComplex TypeCoordination GeometryReference
Zinc(II)Dithiocarbonate ComplexDistorted Tetrahedral researchgate.net
Zinc(II)Coordination PolymerTetrahedral researchgate.net
Cobalt(II)Tris(phosphine) ComplexPseudotetrahedral nih.gov

The conformation of the this compound ligand within a metal complex is influenced by the coordination mode and intermolecular interactions. The planarity of the ligand can be distorted upon coordination. The relative orientation of the methyl groups and the cyano group can vary, leading to different conformers. In the solid state, the crystal packing forces play a significant role in determining the final conformation of the coordinated ligand. researchgate.net

Intermolecular Interactions in Metal Complex Crystal Structures

Hydrogen bonds are a prominent feature in the crystal packing of these complexes. nih.gov While this compound itself does not have traditional hydrogen bond donors, weak C—H···X (where X can be a halogen, sulfur, or oxygen atom) interactions can be significant. In complexes containing co-ligands or solvent molecules with O-H or N-H groups, more conventional hydrogen bonds like O–H⋯O and N–H⋯O can form extensive networks. researchgate.netnih.gov

The presence of chloride counter-ions or chlorinated solvents can lead to the formation of C—H⋯Cl and Cl⋯S interactions. researchgate.net C—H⋯S interactions between the methyl groups of the ligand and sulfur atoms of neighboring molecules can also contribute to the crystal packing. researchgate.net In complexes containing water or alcohol molecules, O–H⋯O and C–H···O hydrogen bonds are commonly observed, creating layered or three-dimensional supramolecular structures. nih.govresearchgate.netnih.gov

Interaction TypeDescriptionSignificanceReference
C—H⋯ClInteraction between a C-H bond and a chlorine atom.Contributes to the stabilization of crystal packing in the presence of chloride ions or chlorinated solvents. researchgate.net
Cl⋯SInteraction between a chlorine atom and a sulfur atom.Can influence the supramolecular assembly. researchgate.net
C—H⋯SWeak hydrogen bond between a C-H group and a sulfur atom.Plays a role in linking molecules within the crystal lattice. researchgate.net
O–H⋯OClassic hydrogen bond between a hydroxyl group and an oxygen atom.Forms robust networks, often dictating the overall crystal structure, especially in hydrated complexes. researchgate.netnih.gov
C–H···OWeak hydrogen bond between a C-H group and an oxygen atom.Contributes to the formation of extended structures. nih.govnih.gov

π–π Stacking Interactions

A notable example is observed in the crystal structure of dichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II). In this complex, the crystal packing reveals pairs of inversion-related complex molecules that are held together, in part, by π–π stacking. researchgate.netnih.gov The two dimethyl N-cyanodithioiminocarbonate ligands within each complex are nearly coplanar, which facilitates these stacking interactions with neighboring complexes. The centroid-to-centroid distance between the stacking ligands is approximately 3.515 Å. researchgate.netnih.gov This type of interaction, along with weak C—H⋯Cl and C—H⋯S hydrogen bonds, helps to consolidate the crystal structure. researchgate.net

The geometry of these interactions is typically an offset or slipped stacking arrangement, where the rings are parallel but displaced relative to one another. researchgate.net This is a common feature in the stacking of aromatic systems and is generally more energetically favorable than a face-to-face arrangement. researchgate.netmdpi.com

Comparative Coordination Studies with Analogous Ligands

The coordination behavior of this compound can be better understood by comparing it with related ligands, such as dithiocarbamates and dithiocarbimates.

Comparison with Dithiocarbamate and Dithiocarbimate Di-anions

Dithiocarbamates ([R₂NCS₂]⁻) are versatile mono-anionic ligands that typically coordinate to metal ions in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring. nih.goviucr.org Other known coordination modes for dithiocarbamates include monodentate and anisobidentate bridging. researchgate.netnih.gov These ligands are known to form stable complexes with a wide array of transition metals. nih.goviucr.org

Dithiocarbimate di-anions ([(R)C=NCS₂]²⁻), on the other hand, are less studied. Their coordination chemistry is primarily characterized by an S,S-chelating mode. mdpi.com Structurally, metal dithiocarbimate complexes often resemble their dithiocarbamate counterparts. mdpi.com

In contrast to both dithiocarbamates and dithiocarbimates, the known coordination complexes of neutral this compound show a distinctively different binding mode. In the reported crystalline structures, the ligand coordinates to the metal center through its terminal nitrogen atom of the cyano group, acting as a monodentate ligand. researchgate.netresearchgate.net This highlights the versatile nature of this compound, which possesses four potential donor sites (two sulfur and two nitrogen atoms). researchgate.net The preference for N-coordination in the known copper(I) and cobalt(II) complexes suggests that the electronic and steric properties of the metal center influence the coordination mode. researchgate.netresearchgate.net

Historical Context of Known Crystalline Structures Incorporating the Ligand (e.g., Copper(I) and Cobalt(II) Complexes)

The coordination chemistry of this compound has been explored to a limited extent, with only a few crystalline structures having been reported.

The first structurally characterized coordination complex containing this compound was a copper(I) complex, reported by Kojić-Prodić and colleagues in 1992. researchgate.netresearchgate.net The structure of this compound consists of polymeric [CuICl]n chains where the copper(I) centers are coordinated by the this compound ligand through one of its nitrogen atoms. researchgate.net

More recently, a cobalt(II) complex, dichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II), was synthesized and its crystal structure determined. researchgate.netnih.gov In this mononuclear complex, the cobalt(II) atom is in a distorted tetrahedral coordination environment. It is bonded to two chloride ions and two this compound ligands, with the ligands coordinating through their terminal nitrogen atoms. researchgate.netnih.gov The two organic ligands in the complex are nearly coplanar. nih.gov

A zinc(II) complex with a similar distorted tetrahedral geometry, dichloridobis(dimethyl N-cyanodithioiminocarbonate)zinc, has also been reported.

The table below summarizes key structural features of the reported cobalt(II) and copper(I) complexes.

FeatureDichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II)catena-[bis(μ₂-chloro)bis[2,2-bis(methylthio)-N-cyanoazomethine]copper(I)]
Metal Ion Cobalt(II)Copper(I)
Coordination Geometry Distorted TetrahedralPolymeric Chain
Ligand Binding Mode Monodentate (N-coordination)N-coordination
Key Structural Motif Mononuclear complexPolymeric [CuICl]n chains flanked by ligands
Reference Diop et al., 2016 researchgate.netnih.govKojić-Prodić et al., 1992 researchgate.netresearchgate.net

Advanced Applications in Materials Science and Medicinal Chemistry Research

Potential in Materials Science Through Metal Complex Formation

The field of materials science often leverages the unique properties of metal complexes for applications in catalysis, electronics, and sensor technology. Dimethyl cyanocarbonimidodithioate, with its nitrogen and sulfur atoms, possesses the ideal structure to act as a chelating ligand, binding to metal ions to form stable complexes. This capability is rooted in the structure of dithiocarbamates, a well-studied class of compounds known for their extensive use in coordination chemistry and materials science. googleapis.com

The dithiocarbamate-like framework within this compound allows it to form strong coordinate bonds with a variety of transition metals. googleapis.com The resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties, which are central to the development of new functional materials. google.com Research into organic-based biomolecules has shown that coordination with transition metals can enhance or modify their intrinsic properties, suggesting that complexes derived from this compound could be tailored for specific applications. googleapis.com While direct large-scale applications in materials are still under investigation, the fundamental ability of this compound to form diverse and stable metal complexes marks it as a compound of high potential for creating next-generation materials. googleapis.comgoogle.com

Research in Pesticide Formulation

In the search for new and effective pesticides, this compound serves as a critical synthetic tool rather than a final product. Its significance lies in its use as a versatile precursor for creating a wide range of heterocyclic compounds, many of which are known to possess pesticidal properties. Families of compounds such as pyrimidines and triazoles, which can be efficiently synthesized using this compound, are staples in agricultural chemistry.

The compound's reactivity allows chemists to introduce a variety of functional groups and build diverse molecular scaffolds. These resulting novel compounds are then screened for herbicidal, nematicidal, and insecticidal activity. For instance, research into dimethyl cyanamide (B42294), a related structural class, has demonstrated herbicidal and nematicidal properties, highlighting the potential of cyanamide-containing structures in pesticide research. google.com The primary role of this compound in this field is to provide a reliable pathway for generating libraries of new chemical entities for evaluation in pesticide formulation research.

Exploration as a Fungicide and Bactericide in Agricultural Research

Similar to its role in pesticide development, this compound is a key building block in the synthesis of compounds explored for their fungicidal and bactericidal activities. The development of new agents to combat fungal and bacterial infections in crops is a continuous effort in agricultural research. The synthesis of novel heterocyclic compounds remains a primary strategy in this endeavor.

This compound is instrumental in constructing heterocyclic systems like thiazoles, pyrimidines, and triazoles. These structures are known to be present in numerous biologically active molecules, including those with antifungal and antibacterial efficacy. By reacting this compound with different chemical partners, researchers can systematically create new molecules that are then tested against various plant pathogens. This process of synthesis and screening is fundamental to discovering new agricultural fungicides and bactericides.

Applications in Medicinal Chemistry Research

The structural versatility of this compound has made it an invaluable reagent in medicinal chemistry for the development of new therapeutic agents across several disease areas.

The adenosine (B11128) A2A receptor is a significant target in drug discovery, particularly for conditions involving inflammation and neurodegeneration. Partial agonists are of particular interest as they can modulate receptor activity without causing overstimulation.

In a notable example, this compound was used as a key reagent in the synthesis of a nonriboside partial agonist for the adenosine A2A receptor. nih.govacs.org In the multi-step synthesis, an intermediate was reacted with this compound to construct the central cyanopyridine core of the target molecule. nih.govacs.org This reaction demonstrates the compound's specific utility in creating the precise molecular architecture required for interaction with the A2A receptor's binding pocket. nih.gov The resulting dicyanopyridine-based compound was confirmed as a partial agonist, and its interaction with the receptor was studied to guide further ligand design. nih.govacs.org

The application of this compound as a synthetic intermediate extends to a wide range of therapeutically relevant compounds. Its ability to facilitate the creation of complex nitrogen- and sulfur-containing heterocycles is leveraged by researchers targeting various enzymes and receptors.

Specific examples from patent literature highlight its broad utility:

Metabolic Diseases : It has been used in the synthesis of inhibitors for stearoyl-CoA desaturase (SCD), an enzyme implicated in diseases related to elevated lipid levels, such as obesity and metabolic syndrome. google.com The reaction typically involves reacting a diamine with this compound to form a core heterocyclic structure. google.com

Neurodegenerative and Psychiatric Disorders : The compound is a reactant in the preparation of 5-methyl- nih.govacs.orggoogle.comtriazolo[1,5-a]pyrimidin-2-amine compounds, which have been identified as potent inhibitors of phosphodiesterase 2 (PDE2). google.com PDE2 inhibitors are investigated for treating cognitive decline, anxiety, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.com

Neurological Diseases : In the development of treatments for diseases related to neurotrophins, such as Alzheimer's disease, this compound is used to synthesize triazine derivatives that can modulate critical cell signaling pathways. google.comgoogle.com

Antiviral Agents : It has been employed as an intermediate in the synthesis of triazole derivatives that are effective against the Hepatitis C Virus (HCV). googleapis.com

Oncology : Researchers have used this compound to synthesize aminotriazole compounds that act as inhibitors of the enzyme LSD1, a target in the development of new anticancer drugs for various human cancers. googleapis.com

This extensive use across different therapeutic areas underscores the compound's role as a fundamental tool for medicinal chemists in the discovery and development of novel drugs.

Biological Interactions and Occupational Health Considerations in Research Settings

Dermatological Effects from Accidental Exposure

Accidental contact with dimethyl cyanocarbonimidodithioate can lead to severe and widespread skin reactions. The chemical is recognized as causing severe skin burns and eye damage. nih.gov Direct contact with the skin can produce severe chemical burns, and moisture from perspiration can increase the corrosive action and accelerate tissue destruction. scbt.com

A notable case of severe dermatitis following accidental occupational exposure to this compound highlights the compound's hazardous potential. nih.gov A clerk, during a customs inspection, sifted a handful of the substance from an unlabeled container with his bare hands. nih.gov Approximately five hours later, upon washing his hands, the individual developed itching, redness (erythema), and vesicles on the exposed skin. nih.gov

The condition escalated significantly over the following two weeks. The initial localized reaction spread across his entire body, characterized by generalized erythema and vesicles of varying sizes. nih.gov Some of these vesicles merged and ruptured, creating bullae that resembled a second-degree burn affecting an estimated 40% of his body. nih.gov The clinical presentation was so severe that it was compared to erythema multiforme, a serious skin reaction. nih.govtandfonline.com A skin biopsy later showed extensive coagulative necrosis of the epidermis, degeneration of basal cells, and a subepidermal blister, with mononuclear cell infiltration in the upper dermis. tandfonline.com

AspectDetails of the Case Study
Individual ExposedA clerk in an occupational setting. nih.gov
Nature of ExposureSifted a handful of the powdered compound with bare hands from an unlabelled bucket. nih.gov
Initial Symptoms (5 hours post-exposure)Pruritus (itching), erythema (redness), and vesicles on the hands. nih.gov
Progression of Symptoms (within 2 weeks)Worsened to generalized erythema and vesicles over the whole body. nih.gov
Severe ManifestationsConfluent vesicles and ruptured bullae, resembling a second-degree burn over 40% of the body. nih.gov
Clinical ResemblanceSevere dermatitis clinically resembling erythema multiforme. nih.gov

The severe reaction in the documented case was suggestive of more than just irritant contact dermatitis; evidence pointed towards a cell-mediated allergic response. nih.gov Allergic contact dermatitis typically involves a T lymphocyte-mediated immune reaction to haptens that bind with skin proteins. tandfonline.com

Laboratory findings from the affected individual supported this hypothesis:

Elevated Serum IgE: The patient's serum Immunoglobulin E (IgE) level was elevated to 705 µ/mL (normal is less than 300 µ/mL). nih.gov

Lymphocyte Activation: An increased uptake of 3H-thymidine by the patient's mononuclear cells indicated lymphocyte activation. nih.gov

These findings collectively suggest that the episode resulted from a cell-mediated allergic skin reaction. nih.gov It is hypothesized that this compound acts as a hapten, binding covalently with skin proteins to become a potent contact allergen. tandfonline.com This mechanism would explain the progressive development of skin lesions observed in the patient. tandfonline.com

The primary documented occupational exposure involved direct handling of the powdered chemical without personal protective equipment (PPE). nih.gov A clerk sifting the powder through his bare hands led to significant dermal absorption and subsequent severe health effects. nih.gov This scenario underscores the risk posed by handling the substance, especially when it is not properly labeled, leading to a lack of hazard awareness. nih.govtandfonline.com

Associated skin manifestations progressed from initial localized contact dermatitis to a severe, generalized reaction. nih.gov The timeline of the skin manifestations is detailed below:

Initial Contact (Hours later): Pruritus, erythema, and vesicle formation at the site of contact. nih.gov

Following Weeks: The dermatitis spread systemically, covering the entire body with erythema and vesicles of various sizes, which eventually coalesced into large, ruptured bullae. nih.gov The final appearance resembled extensive second-degree burns, followed by scaling and post-inflammatory hyperpigmentation upon recovery. tandfonline.com

Implications for Laboratory Safety and Chemical Handling Protocols in Research Environments

The severe dermatological and systemic effects resulting from accidental exposure to this compound necessitate stringent safety and handling protocols in all research and occupational settings. nih.govtandfonline.com The compound is classified as causing severe skin burns and eye damage, and may cause an allergic skin reaction. nih.gov

To mitigate risks, the following safety measures, derived from safety data sheets and general laboratory safety guidelines, are essential:

Safety Protocol CategorySpecific Recommendations
Engineering Controls- Use only under a chemical fume hood or in a well-ventilated area. thermofisher.com
  • Ensure eyewash stations and safety showers are close to the workstation. thermofisher.combiosynth.com
  • Personal Protective Equipment (PPE)- Wear protective gloves; inspect gloves before use. thermofisher.combiosynth.com Double gloving is recommended. unc.edu
  • Wear chemical safety goggles and a face shield for eye and face protection. scbt.comsigmaaldrich.com
  • Wear a fully fastened lab coat or other protective clothing. biosynth.comunc.edu Contaminated clothing must be removed immediately and decontaminated before reuse. thermofisher.combiosynth.com
  • Handling and Hygiene- Avoid all contact with skin and eyes. scbt.com
  • Do not breathe dust. thermofisher.com
  • Wash hands and any exposed skin thoroughly after handling. thermofisher.com
  • Do not eat, drink, or smoke in the work area. thermofisher.com
  • Keep the container tightly closed in a dry, cool, and well-ventilated place. thermofisher.com
  • Accidental Exposure and Spills- In case of skin contact, immediately flush with large amounts of water and remove all contaminated clothing. scbt.comthermofisher.com
  • For eye contact, rinse cautiously with water for several minutes. thermofisher.com
  • In case of inhalation, remove the person to fresh air. thermofisher.com
  • For spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place waste in a labeled container for disposal. scbt.com
  • Adherence to these protocols is crucial for preventing accidental exposure and the potentially severe health consequences associated with this compound.

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